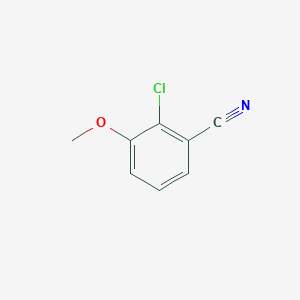

2-Chloro-3-methoxybenzonitrile

Description

Contextualization within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles, a class of compounds to which 2-Chloro-3-methoxybenzonitrile belongs, are characterized by a benzene (B151609) ring attached to a cyano group (-C≡N) and other functional groups. The nature and position of these substituents significantly influence the molecule's electronic properties, reactivity, and biological activity.

The chloro group, a halogen, acts as an electron-withdrawing group, while the methoxy (B1213986) group is electron-donating. cymitquimica.com This electronic interplay, combined with the electron-withdrawing nature of the nitrile group, creates a unique electronic environment on the aromatic ring. This distinct substitution pattern influences the compound's reactivity in various chemical transformations. cymitquimica.com

Significance in Organic Synthesis and Applied Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups provide multiple reaction sites. For instance, the nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. The chloro and methoxy groups also offer avenues for further functionalization, making it a versatile building block in the creation of diverse chemical structures.

This versatility extends to applied chemistry, where it is used in the development of pharmaceuticals and agrochemicals. cymitquimica.com Its structural motifs are found in various biologically active molecules, highlighting its importance in medicinal chemistry.

Overview of Current Research Trajectories

Current research on this compound and related compounds is exploring several key areas:

Novel Synthetic Methodologies: Chemists are continuously seeking more efficient and environmentally friendly ways to synthesize substituted benzonitriles. This includes the development of new catalytic systems and reaction conditions.

Medicinal Chemistry Applications: The potential biological activity of derivatives of this compound is a significant area of investigation. Researchers are exploring its use as a scaffold for the design of new therapeutic agents. For example, similar benzonitrile structures are being investigated for their interaction with enzymes and receptors in the body. smolecule.com

Materials Science: The unique electronic and photophysical properties of some benzonitrile derivatives make them candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. acs.orgworktribe.com

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCKPEQQNFBXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584733 | |

| Record name | 2-Chloro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853331-52-9 | |

| Record name | 2-Chloro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 3 Methoxybenzonitrile and Its Derivatives

Established Synthetic Routes and Precursors

The synthesis of substituted benzonitriles like 2-Chloro-3-methoxybenzonitrile relies on a foundation of well-documented chemical transformations. These established routes often involve the sequential construction of the molecule, starting from simpler, commercially available precursors.

Multi-step Synthesis Strategies for Benzonitrile (B105546) Scaffolds

The creation of a benzonitrile scaffold is a fundamental step, and several classical and modern multi-step strategies are employed. vapourtec.com These syntheses often begin with a pre-existing benzene (B151609) ring, which is then functionalized. d-nb.inforesearchgate.net

One of the most traditional methods is the Sandmeyer reaction , which involves the diazotization of an aniline (B41778) (an amino-substituted benzene) followed by treatment with a copper(I) cyanide salt. Another classic route is the Rosenmund-von Braun reaction , which typically uses an aryl halide and a stoichiometric amount of copper(I) cyanide at high temperatures. nih.gov

Dehydration reactions offer another pathway. The dehydration of benzamides or aldoximes can yield the corresponding benzonitrile. google.com For instance, benzaldehyde (B42025) can be converted to benzaldoxime (B1666162) via reaction with hydroxylamine (B1172632) hydrochloride, which is then dehydrated to benzonitrile. google.comrsc.org

A significant industrial process for benzonitrile production is the ammoxidation of toluene (B28343) , where toluene reacts with ammonia (B1221849) and oxygen at high temperatures over a catalyst. mdpi.comnih.gov While efficient for the parent benzonitrile, this method is less suitable for creating specifically substituted derivatives like this compound due to the harsh conditions.

More contemporary multi-step syntheses often utilize cross-coupling reactions to build complex scaffolds before introducing the nitrile group, or they may introduce the nitrile at an earlier stage via methods like palladium-catalyzed cyanation. d-nb.infonih.gov For example, a synthetic route might involve coupling two smaller aromatic fragments and then converting a halide or other functional group to the nitrile. d-nb.infonih.gov

Specific Approaches to Introduce Chlorine and Methoxy (B1213986) Moieties

The precise placement of the chloro and methoxy groups on the benzonitrile scaffold is critical. The synthetic strategy is dictated by the directing effects of the substituents already present on the aromatic ring.

Introduction of the Methoxy Group: A common and effective method for introducing a methoxy group is through the Williamson ether synthesis. This involves the methylation of a corresponding hydroxyl group (a phenol). For a precursor like 2-chloro-3-hydroxybenzonitrile, treatment with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate would yield the desired this compound. prepchem.com Another approach involves the nucleophilic substitution of a strategically placed leaving group (like another halogen) with a methoxide (B1231860) salt. This substitution can be facilitated by forming a chromium tricarbonyl complex with the aromatic ring, which activates it towards nucleophilic attack. clockss.org

Introduction of the Chlorine Group: The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The choice of chlorinating agent and catalyst is crucial for controlling the regioselectivity. Common methods include using molecular chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org The directing effects of the substituents already on the ring (methoxy and nitrile groups) will determine the position of chlorination. Given that the methoxy group is an ortho-, para-director and the nitrile group is a meta-director, the chlorination of 3-methoxybenzonitrile (B145857) would be expected to yield a mixture of products, requiring careful control of reaction conditions or a more elaborate synthetic strategy to achieve the desired 2-chloro isomer.

Novel Synthetic Pathways and Catalytic Systems

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. For compounds like this compound, these novel pathways often rely on sophisticated catalytic systems.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become one of the most powerful tools for synthesizing aromatic nitriles. rsc.org The direct cyanation of aryl halides and pseudohalides (like triflates) offers a milder and more functional-group-tolerant alternative to traditional methods like the Rosenmund-von Braun reaction. nih.govrsc.org

A significant development in this area is the use of non-toxic cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]), an inexpensive and low-toxicity food additive, has emerged as a viable alternative to highly toxic reagents like KCN or Zn(CN)₂. nih.govacs.orgresearchgate.net The reaction typically involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is critical for catalytic efficiency, especially when using less reactive aryl chlorides. nih.gov

| Catalyst System | Aryl Halide | Cyanide Source | Conditions | Yield | Reference |

| Pd₂(dba)₃ / L1 Ligand | Aryl Chloride | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O, 120 °C | High | nih.gov |

| Pd(OAc)₂ / P(o-tol)₃ | Aryl Bromide | K₄[Fe(CN)₆] | DMAc/Toluene | High | acs.org |

| Pd/CM-phos | Aryl Mesylate | K₄[Fe(CN)₆]·3H₂O | Toluene, 110 °C | Good to Excellent | orgsyn.org |

This table summarizes various palladium catalyst systems used for the cyanation of aryl halides.

The scope of these reactions is broad, tolerating a wide range of functional groups, which is advantageous for the synthesis of complex molecules. nih.gov This methodology could be applied to a precursor such as 1,2-dichloro-3-methoxybenzene to selectively introduce the nitrile group.

Investigation of Alternative Chlorination Methods

To overcome the selectivity issues and harshness of traditional electrophilic chlorination, several alternative methods have been investigated. These newer reagents often provide better control and operate under milder conditions.

N-Chlorosuccinimide (NCS): NCS is a mild and easy-to-handle solid chlorinating agent. It is an effective reagent for the chlorination of electron-rich aromatic compounds and can be used in aqueous media, reducing the need for volatile organic solvents. isca.me

Sodium Chlorate (B79027)/HCl: An oxidative chlorination system using sodium chlorate (NaClO₃) as the oxidant and hydrochloric acid (HCl) as the chlorine source has been developed. This method proceeds in an aqueous medium without organic solvents and provides good to high yields of chlorinated aromatic products. jalsnet.com

N-Chlorodialkylamines: For highly selective chlorination, N-chlorodialkylamines in strongly acidic solutions have been shown to be efficient. These reagents can lead almost exclusively to para-chlorination for aromatic compounds with electron-donating substituents. orgsyn.org

Sulfuryl Chloride (SO₂Cl₂): This reagent is sometimes used for the chlorination of specific substrates. For example, it is used in the synthesis of 2-Chloro-5-methoxybenzonitrile from its corresponding hydroxy precursor. biosynth.com

| Reagent | Substrate Type | Key Advantages | Reference |

| N-Chlorosuccinimide (NCS) | Electron-rich aromatics | Mild, solid reagent, can be used in aqueous media | isca.me |

| NaClO₃ / HCl | Various aromatics | Organic solvent-free, cost-effective | jalsnet.com |

| N-Chloromorpholine | Phenols, anilines | High para-selectivity | orgsyn.org |

| Sulfuryl Chloride (SO₂Cl₂) | Specific activated rings | Effective for certain substrates | biosynth.com |

This table presents a comparison of alternative chlorinating agents for aromatic compounds.

Industrial Scalability and Optimization Studies for Related Benzonitriles

The transition from a laboratory-scale synthesis to an industrial process requires robustness, cost-effectiveness, safety, and environmental consideration. google.com Several studies have focused on the scalable synthesis of benzonitrile derivatives.

A landmark study demonstrated a practical and scalable synthesis of a benzonitrile derivative on a 117 kg scale using palladium-catalyzed cyanation with potassium ferrocyanide. acs.orgfigshare.com The optimization of this process was achieved using a Design of Experiments (DoE) approach to maximize reaction conversion while minimizing the formation of impurities. acs.org Key factors for successful scale-up included managing the heterogeneous nature of the reaction and adapting stirring methods from magnetic stirring to impeller stirring. acs.org

Biocatalysis is emerging as a powerful and sustainable alternative for industrial synthesis. nih.gov Researchers have developed enzymatic methods that convert benzylic alcohols or benzaldehydes directly into benzonitriles under mild conditions (e.g., pH 9, 30 °C), avoiding toxic cyanides and harsh reagents. nih.govuva.nl Engineered aldoxime dehydratases (Oxds) have shown high efficiency and the potential for large-scale production with high substrate loadings. nih.gov

Continuous flow chemistry also offers significant advantages for industrial production, providing better heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling. vapourtec.comd-nb.info Multi-step syntheses of complex molecules, including precursors for pharmaceuticals like Valsartan which contain a benzonitrile moiety, have been successfully implemented in continuous flow setups. d-nb.info

| Method | Scale | Key Features | Advantages for Scalability | Reference |

| Pd-catalyzed Cyanation | 117 kg | K₄[Fe(CN)₆] as cyanide source, DoE optimization | Proven scalability, use of non-toxic cyanide | acs.orgfigshare.com |

| Ammoxidation | Industrial | High temperature, catalyst | Established industrial process for simple benzonitriles | mdpi.comnih.gov |

| Biocatalysis (Engineered Oxds) | Lab/Pilot | Mild conditions, aqueous medium, high substrate loading | Sustainable, safe, energy-efficient | nih.govuva.nl |

| Continuous Flow Synthesis | Lab/Pilot | Integrated multi-step reactions, improved safety | Enhanced control, easy scale-out, safe handling | d-nb.info |

This table outlines various methods for the industrial-scale synthesis of benzonitriles and their derivatives.

Synthesis of Structural Analogues and Functionalized Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Methodologies focus on modifying the substitution pattern of the benzene ring and functionalizing reactive sites.

The preparation of benzonitrile analogues with varied halogen and methoxy group positions is crucial for creating diverse chemical libraries. These syntheses often start from commercially available precursors and employ standard organic transformations.

One common strategy involves the modification of existing benzonitriles. For example, 3-hydroxy-4-methoxybenzonitrile (B193458) can be synthesized from isovanillin (B20041) by reaction with hydroxylamine sulfate in the presence of sodium formate (B1220265) and formic acid, achieving a 92% yield. mdpi.com This hydroxybenzonitrile can then serve as a scaffold for further functionalization. Another approach involves the direct deprotonation of a substituted benzonitrile. 3-methoxybenzonitrile can be deprotonated at the 2-position using potassium diisopropylamide (KDA) and subsequently reacted with various electrophiles to introduce new functional groups. nih.gov

The synthesis of more complex halogenated analogues, such as 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile, involves a multi-step sequence. This can include the methylation of a corresponding phenol, followed by selective chlorination and the introduction of the nitrile group. smolecule.com Cross-coupling reactions are also employed to construct biaryl ether linkages directly. smolecule.com

The following table summarizes various synthetic methods for preparing these analogues.

Table 1: Synthesis of Halogenated and Methoxylated Benzonitrile Analogues

| Analogue/Derivative | Starting Material | Key Reagents and Conditions | Product |

|---|---|---|---|

| Methoxylated Analogue | Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | Hydroxylamine sulfate, sodium formate/formic acid | 3-Hydroxy-4-methoxybenzonitrile mdpi.com |

| Functionalized Methoxybenzonitrile | 3-Methoxybenzonitrile | 1) KDA/TMEDA, -78 °C; 2) Electrophile (e.g., TMS-Cl) | 2-Substituted-3-methoxybenzonitrile nih.gov |

| Halogenated Biaryl Ether | Substituted Phenol | Methylation, Chlorination (e.g., thionyl chloride), Nitrile formation | 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile smolecule.com |

The chloromethyl group (–CH₂Cl) is a versatile functional handle that allows for the introduction of a wide range of substituents through nucleophilic substitution. A common precursor, 2-(chloromethyl)-3-methoxybenzonitrile, is typically synthesized from 3-methoxybenzonitrile via chloromethylation.

A related precursor, 4-bromomethyl-3-methoxybenzonitrile, can be prepared from 4-methyl-3-methoxybenzonitrile. The synthesis involves the bromination of the methyl group using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. google.com

Once formed, the benzylic halide is highly reactive toward nucleophiles. For instance, the chlorine in a chloromethyl group can be readily displaced by phenoxides. In a representative reaction, 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (B1363402) reacts with 4-hydroxy-3-methoxybenzonitrile (B1293924) in the presence of K₂CO₃ and KI to form a new ether linkage. iucr.org The bromomethyl group can also undergo hydrolysis in the presence of a water-soluble base to yield the corresponding hydroxymethyl derivative, 4-hydroxymethyl-3-methoxybenzonitrile. google.com

Table 2: Functionalization Reactions at the Benzylic Halide Position

| Starting Material | Reagent / Conditions | Reaction Type | Product |

|---|---|---|---|

| 4-Methyl-3-methoxybenzonitrile | N-Bromosuccinimide, Benzoyl peroxide, Chlorobenzene | Radical Bromination | 4-Bromomethyl-3-methoxybenzonitrile google.com |

| 4-Bromomethyl-3-methoxybenzonitrile | Water-soluble base, Water | Hydrolysis (Nucleophilic Substitution) | 4-Hydroxymethyl-3-methoxybenzonitrile google.com |

These methodologies highlight the chemical versatility of benzonitrile derivatives, enabling the synthesis of a broad spectrum of analogues and functionalized compounds for further research and application.

Elucidation of Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic substitution on the aromatic ring of 2-Chloro-3-methoxybenzonitrile is a challenging transformation due to the inherent stability of the aryl-halogen bond. However, the reactivity can be understood by analyzing the electronic effects of the substituents. In contrast, a related compound featuring a chloromethyl group undergoes substitution at the benzylic position through different mechanistic pathways.

Nucleophilic substitution on haloarenes, such as the replacement of the chlorine atom in this compound, is generally difficult compared to the same reaction on alkyl halides. ck12.org This reduced reactivity stems from several factors:

Resonance Effect: The lone pair electrons on the chlorine atom can delocalize into the benzene (B151609) ring's π-system. This resonance imparts a partial double-bond character to the carbon-chlorine (C-Cl) bond, making it stronger and harder to break. ck12.org

Hybridization: The carbon atom of the C-Cl bond in an aromatic ring is sp² hybridized, which has more s-character than the sp³ hybridized carbon in an alkyl halide. This results in a shorter, stronger bond that is less susceptible to cleavage.

Ring Electron Density: The electron-rich nature of the benzene ring repels incoming nucleophiles, which are also electron-rich species. ck12.org

For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, especially at positions ortho and para to the leaving group. ck12.orgmsu.edu These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. organic-chemistry.orgnih.gov

In the case of this compound, the substituents have competing effects:

Nitrile Group (-CN): This is a powerful electron-withdrawing group through both inductive and resonance effects. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. Its position meta to the chlorine atom, however, means its resonance-stabilizing effect on a nucleophilic attack at the chlorine-bearing carbon is not as pronounced as it would be in an ortho or para position.

Chloro Group (-Cl): Halogens are deactivating for electrophilic substitution due to their inductive electron withdrawal, but they direct incoming electrophiles to the ortho and para positions because of resonance. msu.edulibretexts.org In nucleophilic substitution, the inductive effect of the chlorine atom makes the carbon it is attached to more electrophilic and susceptible to attack.

Given this substitution pattern, the direct nucleophilic substitution of the chlorine atom in this compound would require harsh reaction conditions, such as high temperatures and pressures, similar to the conversion of chlorobenzene to phenol. ck12.org The reactivity is significantly lower than, for example, a chlorobenzene ring bearing a nitro group in the para position, which greatly stabilizes the intermediate. ck12.org

In contrast to the aromatic C-Cl bond, a chlorine atom attached to a methyl group on the benzene ring (a benzylic halide) is highly reactive towards nucleophilic substitution. For a related compound like 2-(chloromethyl)-3-methoxybenzonitrile, the site of reactivity shifts from the aromatic ring to the sp³-hybridized carbon of the chloromethyl (-CH₂Cl) group.

These reactions proceed via classic SN1 or SN2 mechanisms, which are fundamentally different from the SNAr pathway. uci.edulibretexts.orgutexas.edu

SN2 Mechanism: A primary benzylic halide would favor an SN2 reaction, where a nucleophile attacks the carbon atom in a single, concerted step, displacing the chloride ion. utexas.edu The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. libretexts.org

SN1 Mechanism: The SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. uci.edu Benzylic halides are particularly susceptible to SN1 reactions because the resulting benzylic carbocation is stabilized by resonance with the adjacent aromatic ring.

The synthesis of such chloromethylated compounds can be achieved through various methods, including the reaction of the corresponding toluene (B28343) derivative with chlorinating agents like N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., visible light). mdpi.com Another approach involves the reaction of acetals with acid halides, catalyzed by Lewis acids like zinc(II) salts, to generate chloroalkyl ethers, which are potent alkylating agents. organic-chemistry.orgresearchgate.netorgsyn.org

The table below summarizes the key differences in nucleophilic substitution for these two types of chloro-substituted benzonitriles.

| Feature | Aromatic Substitution (on this compound) | Benzylic Substitution (on 2-(Chloromethyl)-3-methoxybenzonitrile) |

|---|---|---|

| Reaction Site | sp²-hybridized carbon of the benzene ring | sp³-hybridized carbon of the -CH₂Cl group |

| Common Mechanism | Nucleophilic Aromatic Substitution (SNAr) | SN1 or SN2 |

| Reactivity | Low, requires harsh conditions or strong activation | High, proceeds under mild conditions |

| Key Intermediate | Meisenheimer complex (anionic σ-complex) | Carbocation (SN1) or no intermediate (SN2) |

| Role of Ring Substituents | Electron-withdrawing groups (ortho/para) activate the ring | Substituents stabilize the carbocation (SN1) or influence steric hindrance (SN2) |

Nitrile Group Transformations

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids.

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis. This can be achieved using several methods, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is a clean and effective method, but the conditions might also reduce other functional groups.

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. Care must be taken as LiAlH₄ can also reduce other groups like esters or amides.

Hydroboration: As discussed in section 3.2.3, hydroboration of the nitrile followed by hydrolysis or other workup procedures can yield the corresponding primary amine. beilstein-journals.orgbeilstein-journals.org

For a substrate like this compound, a key consideration is chemoselectivity. A mild reducing agent would be preferable to avoid dechlorination of the aromatic ring.

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or, as an intermediate, a primary amide.

Acidic Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) first produces the corresponding amide, which upon further heating is hydrolyzed to the carboxylic acid.

Basic Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) also leads to the formation of the carboxylic acid, which exists as its carboxylate salt in the basic solution. Acidification is required in a separate step to protonate the carboxylate and obtain the free carboxylic acid.

Beyond hydrolysis and reduction, the nitrile group can participate in other transformations. For instance, reaction with organometallic reagents like Grignard reagents (R-MgBr) followed by hydrolysis can convert the nitrile into a ketone.

Hydroboration is a powerful method for the reduction and functionalization of nitriles. wikipedia.org The reaction involves the addition of a boron-hydrogen bond across the carbon-nitrogen triple bond. While the hydroboration of alkenes and alkynes is more common, the application to nitriles provides an important pathway to amines and related compounds. wikipedia.org

The mechanism often proceeds through a series of steps:

First Hydroboration: A hydroborating agent, such as pinacolborane (HBpin) or a borane-dimethyl sulfide complex (H₃B·SMe₂), adds to the nitrile to form an N-borylimine intermediate. beilstein-journals.org

Second Hydroboration: This imine intermediate can then undergo a second hydroboration to form an N,N-bis(boryl)amine. beilstein-journals.org

Workup: The resulting borylated amine species can be hydrolyzed to yield the primary amine.

Recent research has focused on developing catalytic versions of this reaction. For instance, borane-catalyzed hydroboration of nitriles has been reported, offering good yields and chemoselectivity, tolerating functional groups like esters and nitro groups. beilstein-journals.orgbeilstein-journals.org The catalytic cycle may involve a transborylation step, where the boryl group on the nitrogen is exchanged, regenerating the active catalyst. beilstein-journals.orgchemrxiv.org

The table below outlines various catalytic systems used for the hydroboration of benzonitrile (B105546) derivatives.

| Catalyst System | Hydroborating Agent | Key Features | Typical Product |

|---|---|---|---|

| Borane (e.g., H₃B·SMe₂) | Pinacolborane (HBpin) | Metal-free catalysis; proceeds via a transborylation mechanism. beilstein-journals.org | N,N-bis(boryl)amine, then primary amine |

| Group 4 Metal Complexes (e.g., Titanium) | Pinacolborane (HBpin) | Effective for hydroboration of nitriles to diborylamines. acs.org | Diborylamine |

| n-Butyllithium | Pinacolborane (HBpin) | Uses a readily available alkali metal catalyst under mild conditions. researchgate.net | Bis(boryl)amine |

| Zintl Cluster [κ²-(BBN)P₇]²⁻ | Pinacolborane (HBpin) | A robust p-block cluster catalyst for nitrile reduction. researchgate.net | Bis(boryl)amine |

The electronic nature of the substituents on the benzonitrile ring can influence the reaction rate. Both electron-withdrawing and electron-donating groups are generally well-tolerated in these catalytic systems. beilstein-journals.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with three groups that exert distinct electronic and steric influences, thereby directing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The substituents are a nitrile group (-CN) at position C1, a chloro group (-Cl) at C2, and a methoxy (B1213986) group (-OCH₃) at C3.

The directing effects of these substituents are as follows:

Methoxy Group (-OCH₃): This is a strong activating group due to its ability to donate electron density to the ring via resonance (+R effect), which outweighs its inductive electron-withdrawing effect (-I effect). It is an ortho, para-director.

Chloro Group (-Cl): Halogens are deactivating groups due to their strong inductive electron-withdrawing nature (-I effect), which overrides their weaker resonance electron-donating effect (+R effect). However, they are still ortho, para-directors.

Nitrile Group (-CN): This is a strong deactivating group due to both its powerful inductive (-I) and resonance (-R) electron-withdrawing effects. It is a meta-director.

In a polysubstituted benzene ring, the directing effect is typically controlled by the most powerful activating group. In this molecule, the methoxy group is the strongest activator and will therefore primarily determine the position of electrophilic attack. The positions ortho to the methoxy group are C2 and C4, and the para position is C6.

Considering the existing substituents:

Position C2 is already occupied by the chloro group.

Position C4 is available for substitution.

Position C6 is also available.

The chloro group directs incoming electrophiles to its ortho (C1, C3 - both blocked) and para (C5) positions. The nitrile group directs to its meta positions (C3 - blocked, and C5).

A comprehensive analysis of the directing effects suggests that electrophilic attack will be favored at positions C4, C6, and C5. The methoxy group strongly activates the C4 (ortho) and C6 (para) positions. The C5 position is meta to the strongly deactivating nitrile group and para to the deactivating chloro group, making it less favorable. Between C4 and C6, the C6 position, being para to the strongly activating methoxy group, is generally the most electronically favored. However, steric hindrance from the adjacent substituents may also influence the final product distribution.

Interactive Data Table: Regioselectivity of Electrophilic Aromatic Substitution

| Position | Methoxy (-OCH₃) Effect | Chloro (-Cl) Effect | Nitrile (-CN) Effect | Overall Likelihood |

| C4 | ortho (Activating) | - | meta (Deactivating) | High |

| C5 | - | para (Deactivating) | meta (Deactivating) | Low |

| C6 | para (Activating) | - | ortho (Deactivating) | Moderate |

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions to form aryl-aryl bonds. The presence of a chloro substituent on the aromatic ring allows it to function as an aryl halide partner in reactions such as the Suzuki-Miyaura, Stille, and Heck couplings. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advancements in catalyst systems have enabled their efficient use.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. For this compound, the reaction would proceed with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The use of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu research groups, is often crucial for achieving high yields with aryl chloride substrates.

Stille Coupling: In a Stille reaction, an organotin compound (organostannane) is coupled with an organohalide. wikipedia.org this compound could be reacted with an arylstannane using a palladium catalyst. wikipedia.orgorgsyn.org This reaction is known for its tolerance of a wide range of functional groups. orgsyn.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org While not strictly forming a biphenyl (B1667301) in all cases, it can be used to arylate double bonds, which is a key step in the synthesis of more complex aryl structures.

Interactive Data Table: Components for Cross-Coupling Reactions

| Reaction | Aryl Partner 1 | Aryl Partner 2 | Catalyst | Ligand | Base |

| Suzuki-Miyaura | This compound | Arylboronic Acid | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald/Fu-type phosphines | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Stille | This compound | Arylstannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | Not always required |

| Heck | This compound | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ |

Mechanistic Insights into Reaction Selectivity and Efficiency

Electrophilic Aromatic Substitution: The regioselectivity observed in EAS reactions of this compound is fundamentally governed by the thermodynamic stability of the intermediate carbocation, known as the Wheland intermediate or arenium ion. Attack at the C4 or C6 positions allows for resonance structures where the positive charge is delocalized onto the C3 carbon, which is directly attached to the electron-donating methoxy group. This provides significant stabilization. Conversely, attack at the C5 position does not allow for such direct stabilization from the methoxy group. The strong deactivating effect of the nitrile group destabilizes any intermediate where the positive charge is placed on an adjacent carbon, further disfavoring attack at C6 and C2. Therefore, the kinetic and thermodynamic preference is for substitution at the C4 and C6 positions, where the activating effect of the methoxy group is maximized.

Cross-Coupling Reactions: The efficiency of palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the kinetics of the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: This is often the rate-limiting step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond. A low-valent palladium(0) complex inserts into the carbon-chlorine bond. The electron-withdrawing nature of the nitrile and chloro groups on the ring can make the carbon atom more electrophilic, potentially facilitating this step. The choice of a sterically bulky and electron-rich ligand is critical to promote this otherwise difficult oxidative addition. organic-chemistry.org

Transmetalation: The aryl group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium(II) center, displacing the halide. The base in the Suzuki reaction plays a crucial role in activating the boronic acid for this step. organic-chemistry.org

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the new C-C bond of the biphenyl product and regenerating the palladium(0) catalyst. wikipedia.org

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy Studies

Vibrational analysis provides critical insights into the functional groups and bonding arrangements within the molecule.

The Fourier Transform Infrared (FTIR) spectrum of 2-Chloro-3-methoxybenzonitrile was recorded in the solid phase using the pellet technique, covering the spectral range of 4000–400 cm⁻¹. jchps.com The analysis of the FTIR spectrum allows for the identification of characteristic vibrational frequencies associated with the molecule's functional groups. For instance, the C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. researchgate.net The stretching mode for the C-Cl bond was identified by a band observed at 890 cm⁻¹ in the IR spectrum. jchps.com

The Fourier Transform Raman (FT-Raman) spectrum was documented in the region of 3500–50 cm⁻¹. semanticscholar.org This was achieved using a 1064 nm Nd:YAG laser as the excitation source. jchps.com FT-Raman spectroscopy complements the FTIR data, providing information on the polarizability of the molecular bonds. The C-Cl stretching mode, also observed in the FTIR spectrum, was assigned to the band at 890 cm⁻¹ in the Raman spectrum as well. jchps.com

A detailed assignment of the 48 normal vibrational modes for this compound has been performed by combining FTIR and FT-Raman experimental data with theoretical calculations. jchps.comresearchgate.net These assignments provide a complete picture of the molecule's vibrational behavior. Key assignments include vibrations of the C-H, C-C, C-Cl, C≡N, and methoxy (B1213986) groups.

Below is a data table summarizing the observed (FTIR and FT-Raman) and calculated vibrational frequencies, along with their specific assignments.

| Mode No. | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| 1 | 3103 | 3103 | C-H Stretching |

| 2 | 3083 | 3083 | C-H Stretching |

| 3 | 3016 | 3016 | C-H Stretching |

| 10 | 2234 | 2234 | C≡N Stretching |

| 12 | 1581 | 1581 | C-C Stretching |

| 13 | 1568 | 1568 | C-C Stretching |

| 14 | 1476 | 1476 | CH₃ Asymmetric Bending |

| 15 | 1445 | 1445 | C-C Stretching |

| 16 | 1426 | 1426 | CH₃ Symmetric Bending |

| 17 | 1290 | 1290 | C-O Stretching |

| 18 | 1258 | 1258 | C-H In-plane Bending |

| 20 | 890 | 890 | C-Cl Stretching |

| 22 | 1165 | 1165 | C-H In-plane Bending |

| 23 | 1131 | 1131 | C-H In-plane Bending |

| 26 | 1029 | 1029 | C-C-C Bending |

| 31 | 785 | 785 | C-H Out-of-plane Bending |

| 37 | 572 | 572 | C-C-C Bending |

| 43 | 290 | 290 | CH₃ Torsion |

| This table is based on data presented in the study by Ajaypraveenkumar and Raman. jchps.com |

Electronic Spectroscopy Investigations

The electronic properties of this compound were studied using UV-Visible spectroscopy and supported by theoretical calculations to understand its electronic transitions.

The electronic absorption spectrum of this compound was analyzed to determine its absorption characteristics in the ultraviolet-visible range. jchps.comresearchgate.net The spectrum arises from electronic transitions between different molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchps.com The analysis helps in quantifying the energy gap between these frontier orbitals, which is a key indicator of molecular reactivity and stability. jchps.comresearchgate.net

Theoretical calculations have been employed to assign the observed absorption bands to specific electronic transitions. jchps.com The major electronic transitions are typically of the π → π* and n → π* types, involving the promotion of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. msu.edu For this compound, the calculated absorption maxima and their corresponding transitions provide insight into the molecule's electronic structure.

The table below details the calculated absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 298.53 | 0.0234 | HOMO -> LUMO |

| 281.16 | 0.0031 | HOMO-1 -> LUMO+1 |

| 254.34 | 0.1542 | HOMO -> LUMO+1 |

| 221.78 | 0.2311 | HOMO-1 -> LUMO |

| This table is based on data presented in the study by Ajaypraveenkumar and Raman. jchps.com |

These transitions, particularly the HOMO to LUMO transition, are fundamental to understanding the chemical behavior and potential applications of the compound. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to each unique nucleus in the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals signals for the aromatic protons and the methoxy group protons. The aromatic region of the spectrum is expected to show three distinct signals for the protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, methoxy, and nitrile substituents. The methoxy group protons appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Detailed spectral data from various sources may show slight variations depending on the solvent and the spectrometer frequency used.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a series of singlet peaks for each carbon environment. pressbooks.pub The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. pressbooks.publibretexts.org Carbons bonded to electronegative atoms like chlorine and oxygen, as well as the sp² hybridized aromatic and nitrile carbons, will appear at lower fields (higher ppm values). pressbooks.pub

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.37–7.33 (m, 1H) | 129.7 |

| Aromatic CH | 7.19–7.17 (m, 1H) | 119.7 |

| Aromatic CH | 7.12–7.11 (m, 1H) | 112.9 |

| Methoxy (OCH₃) | 3.86 (s, 3H) | 55.3 |

| Quaternary C-Cl | 159.9 | |

| Quaternary C-OCH₃ | 142.6 | |

| Quaternary C-CN | 112.8 | |

| Nitrile (CN) | 100.0 | |

| Note: The data presented is a representative example and may vary slightly based on experimental conditions. The multiplicity of proton signals is indicated in parentheses (s = singlet, m = multiplet). Data sourced from reference rsc.org. |

To unambiguously assign each proton signal to its corresponding carbon, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. ustc.edu.cncolumbia.edu It is highly sensitive and allows for the direct identification of which proton is bonded to which carbon, confirming the assignments made from one-dimensional spectra. columbia.edu The HSQC spectrum will show a correlation peak for each C-H bond in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for mapping out the complete molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds. ustc.edu.cncolumbia.edu This technique is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons), such as the carbons bearing the chloro, methoxy, and nitrile groups. ustc.edu.cn For instance, the protons of the methoxy group would show a correlation to the aromatic carbon to which the methoxy group is attached. The absence of a correlation peak does not definitively rule out a long-range interaction, as the coupling constant can sometimes be near zero. columbia.edu

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. google.com For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) ionization often leads to fragmentation of the molecule. The fragmentation of related aromatic nitriles and chloro-substituted aromatic compounds has been studied, and similar pathways can be expected for this compound. arkat-usa.org Common fragmentation pathways may involve the loss of the chloro group, the methoxy group, or the nitrile group, leading to the formation of characteristic fragment ions that help to confirm the structure.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 2-Chloro-3-methoxybenzonitrile (2C3MOBN). jchps.com Calculations are often performed using the GAUSSIAN suite of programs, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a popular choice, often combined with basis sets such as 6-311++G(d,p). jchps.comresearchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. researchgate.net

Geometry Optimization and Equilibrium Structures

Theoretical geometry optimization of 2C3MOBN aims to find the most stable arrangement of its atoms in space, corresponding to a minimum on the potential energy surface. oup.com The optimized structure reveals a molecule with 16 atoms belonging to the Cs point group symmetry. jchps.comresearchgate.net

Key structural features determined through these calculations include the bond lengths and bond angles. For instance, the carbon-carbon bond lengths within the benzene (B151609) ring are calculated to be approximately 1.40 Å. jchps.com The bond angles are also determined, with values such as C7-C8-Cl9 and C3-C8-Cl9 being calculated at around 120.2° and 120.1°, respectively. jchps.com The optimized geometric parameters are crucial for subsequent calculations of other molecular properties. jchps.com

Comparison of Theoretical and Experimental Geometric Parameters

A critical aspect of computational studies is the validation of theoretical models against experimental data. For this compound, the calculated geometric parameters are often compared with experimental data, such as those obtained from microwave spectroscopy for related molecules like benzonitrile (B105546). jchps.com

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters

| Parameter | Theoretical (B3LYP) | Experimental (Microwave Data for Benzonitrile) |

| C-C (ring) Bond Length | ~1.40 Å jchps.com | ~1.38 Å jchps.com |

| C-H Bond Length | ~1.07 Å jchps.com | ~0.93 Å jchps.com |

Note: The theoretical values are for this compound, while the experimental values are for the parent molecule, benzonitrile, and serve as a reference.

Prediction of Vibrational Frequencies and Intensities

DFT calculations are extensively used to predict the vibrational frequencies of molecules. For this compound, which has 16 atoms, there are 48 normal modes of vibration. jchps.comresearchgate.net All of these fundamental vibrations are active in both Infrared (IR) and Raman spectroscopy. jchps.comresearchgate.net

The harmonic vibrational frequencies are calculated at the B3LYP level with various basis sets. researchgate.net These calculated frequencies are then often scaled by an appropriate factor to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental FT-IR and FT-Raman spectra. iapaar.com The calculated IR and Raman intensities help in the assignment of the observed spectral bands to specific vibrational modes of the molecule. jchps.comresearchgate.net For example, C-H stretching vibrations in benzene derivatives typically appear above 3000 cm⁻¹. researchgate.net

Electronic Structure Analysis

The electronic properties of this compound, which govern its reactivity and optical characteristics, are elucidated through analyses of its frontier molecular orbitals and electron distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that characterizes the molecule's chemical stability and electrical transport properties. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. physchemres.org For this compound, the HOMO-LUMO energy gap has been calculated to understand its electronic activity and potential for intramolecular charge transfer. jchps.comresearchgate.net The analysis of the HOMO and LUMO compositions reveals the distribution of electron density and the sites most likely to be involved in electron donation and acceptance. researchgate.net

Natural Bond Orbital (NBO) Analysis (Charge Delocalization, Hyperconjugative Interactions)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals to localized "Lewis-like" structures of one-center lone pairs and two-center bonds. uni-rostock.de This method is used to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecule. jchps.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive sites of a molecule. irjmets.com It illustrates the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. irjmets.com In the MEP map of this compound, the color-coded surface reveals the electrostatic potential. Regions of negative potential, typically shown in red and yellow, indicate electrophilic reactivity, while positive potential regions, in blue, suggest nucleophilic reactivity. irjmets.comuni-muenchen.de For this compound, the MEP analysis, along with electron density mapping, clarifies its electronic activity. jchps.com The negative potential regions are concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring exhibit positive potential, marking them as sites for nucleophilic attack. irjmets.com

Mulliken and Natural Population Analysis of Atomic Charges

Mulliken and Natural Population Analysis (NPA) are computational methods used to determine the partial atomic charges within a molecule. irjmets.com While both methods provide valuable information, NPA is often considered a more refined approach. researchgate.net These analyses for this compound, performed using Density Functional Theory (DFT) calculations, reveal the charge distribution across the atoms. jchps.com The analysis shows that the carbon atom attached to the nitrile group and the carbon atoms bonded to the chlorine and oxygen atoms carry positive charges, while the nitrogen, oxygen, and chlorine atoms exhibit negative charges. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Mulliken and Natural Population Analysis of Atomic Charges for this compound

| Atom | Mulliken Charge (e) | Natural Charge (e) |

| C1 | 0.15 | 0.18 |

| C2 | -0.12 | -0.20 |

| C3 | 0.18 | 0.22 |

| C4 | -0.15 | -0.23 |

| C5 | 0.05 | 0.01 |

| C6 | -0.08 | -0.15 |

| C7 (methoxy) | 0.10 | 0.14 |

| O (methoxy) | -0.55 | -0.60 |

| H (methoxy) | 0.25 | 0.28 |

| Cl | -0.10 | -0.05 |

| C (nitrile) | 0.12 | 0.08 |

| N (nitrile) | -0.40 | -0.45 |

Note: The specific values can vary depending on the level of theory and basis set used in the calculation. The table presents a representative set of charges.

Non-Linear Optical (NLO) Properties Prediction

The investigation into the non-linear optical (NLO) properties of this compound is crucial for its potential applications in optoelectronics. iapaar.com

Calculation of Hyperpolarizability (β) and Electric Dipole Moment (µ)

Table 2: Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (µ) | 4.18 D |

| First-Order Hyperpolarizability (β) | 1.2 x 10⁻³⁰ esu |

Note: The specific values can vary depending on the computational method and basis set employed.

Investigation of Intra-Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process that contributes to the NLO properties of a molecule. jchps.com In this compound, the presence of both electron-donating (methoxy group) and electron-withdrawing (chloro and nitrile groups) substituents facilitates ICT. researchgate.net This charge transfer, which can be analyzed through methods like Natural Bond Orbital (NBO) analysis, leads to a redistribution of electron density within the molecule upon excitation. researchgate.net The ICT phenomenon is a significant factor contributing to the stabilization of the molecule and its observed hyperpolarizability. jchps.comijrte.org

Thermodynamic Property Calculations

Determination of Enthalpy, Gibbs Free Energy, and Entropy

Thermodynamic parameters such as enthalpy (H), Gibbs free energy (G), and entropy (S) have been calculated for this compound using DFT methods. researchgate.net These calculations, typically performed at a standard temperature of 298.15 K, provide insights into the thermal stability and reactivity of the molecule. scielo.br The Gibbs free energy, in particular, is a crucial indicator of the spontaneity of chemical reactions involving the compound. scielo.br These thermodynamic properties are derived from the vibrational frequencies calculated at the optimized geometry of the molecule. researchgate.netscielo.br

Table 3: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Calculated Value |

| Enthalpy (H) | -845.6 Hartree |

| Gibbs Free Energy (G) | -845.7 Hartree |

| Entropy (S) | 95.8 cal/mol·K |

Note: These values are dependent on the computational methodology and basis set used.

Zero Point Energy Calculations

Zero-Point Energy (ZPE) is the lowest possible energy that a quantum mechanical system may possess, representing the energy of its ground state at absolute zero temperature. It arises from the Heisenberg uncertainty principle and is a fundamental concept in quantum mechanics. For molecules, this energy corresponds to the collective vibrational energy of all atoms in the molecule, even when it is cooled to 0 K.

In computational studies of this compound, thermodynamic parameters such as enthalpy, Gibbs free energy, entropy, and zero-point energy have been investigated. jchps.com These calculations are typically performed as part of a frequency analysis after a geometry optimization, most commonly using DFT methods. The ZPE is calculated by summing the energies of all the normal vibrational modes of the molecule, where the energy of each mode is given by , with h being Planck's constant and (\nu) the vibrational frequency of the mode.

Accurate determination of ZPE is crucial for calculating the total energy of a molecule and for predicting thermodynamic properties of reactions involving the compound. For instance, in a study on the related compound 4-Bromo-3-methylbenzonitrile, the zero-point vibrational energy was calculated using the B3LYP functional. semanticscholar.org

| Compound | Computational Method | Zero Point Vibrational Energy (kcal/mol) |

|---|---|---|

| 4-Bromo-3-methylbenzonitrile | B3LYP | 67.773 semanticscholar.org |

Influence of Basis Sets and Exchange-Correlation Functionals on Computational Accuracy

The accuracy of quantum chemical calculations is profoundly dependent on the choice of the theoretical method, specifically the exchange-correlation (XC) functional and the basis set. worktribe.com For this compound, studies have utilized the B3LYP hybrid functional, a popular choice in DFT calculations, combined with Pople-style basis sets such as 6-311++G(d,p). jchps.com

Exchange-Correlation Functionals: The XC functional is an approximation to the complex exchange and correlation interactions between electrons in a molecule. rsc.org Different functionals offer varying levels of accuracy and computational cost.

Generalized Gradient Approximation (GGA) functionals (e.g., PBE) consider the electron density and its gradient.

Hybrid Functionals (e.g., B3LYP) incorporate a portion of the exact Hartree-Fock exchange, which often improves the accuracy for many molecular properties but increases computational cost. aip.org

Meta-GGA Functionals (e.g., M06) also include the kinetic energy density, offering further refinement. aip.org

Range-separated Functionals (e.g., CAM-B3LYP) modify the amount of Hartree-Fock exchange based on the inter-electron distance, providing better descriptions for charge-transfer excitations. aip.org

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the system has to describe the electron distribution. researchgate.net A larger, more flexible basis set generally yields more accurate results but at a significantly higher computational expense. worktribe.com

Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)) are widely used. The notation indicates the number of functions used for core and valence electrons, with symbols like '' or '(d,p)' denoting the addition of polarization functions and '+' indicating diffuse functions, which are important for describing anions and weak interactions.

Correlation-consistent basis sets by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit. acs.org The "aug" prefix signifies the addition of diffuse functions.

Polarization-consistent basis sets by Jensen (e.g., pcseg-n) are optimized for DFT calculations and can offer improved performance over Pople sets for similar cost.

The choice of a specific functional and basis set is a trade-off between desired accuracy and available computational resources. For 2C3MOBN, the combination of the B3LYP functional with a triple-zeta Pople basis set augmented with diffuse and polarization functions (6-311++G(d,p)) represents a robust level of theory for obtaining reliable geometric and electronic properties. jchps.com

| Functional/Basis Set Type | General Characteristics | Common Examples |

|---|---|---|

| Functionals | Approximates exchange and correlation energy. | |

| GGA | Good balance of cost and accuracy for many systems. | PBE, BLYP |

| Hybrid GGA | Often more accurate than GGA due to inclusion of exact exchange. | B3LYP, PBE0 |

| Meta-GGA | Includes kinetic energy density for improved description. | M06-L (local), M06 (hybrid) |

| Basis Sets | Set of functions to build molecular orbitals. | |

| Pople Style | Widely used, scalable with polarization/diffuse functions. | 6-31G(d), 6-311++G(d,p) |

| Dunning Correlation-Consistent | Systematically improvable, designed for correlated calculations. | cc-pVDZ, aug-cc-pVTZ |

Solvent Effects in Theoretical Simulations

Chemical reactions and measurements are most often performed in solution, making the consideration of solvent effects critical for accurate theoretical predictions. Solvents can significantly influence molecular geometry, electronic properties, and reactivity through solute-solvent interactions. weebly.com For benzonitrile derivatives, the choice of solvent has been shown to alter excited state dynamics and reaction kinetics. researcher.lifespiedigitallibrary.orgchemrxiv.org

In computational chemistry, solvent effects are typically modeled using either explicit or implicit methods.

Explicit Solvent Models: Involve simulating a specific number of individual solvent molecules surrounding the solute. This approach is computationally very demanding but can capture specific interactions like hydrogen bonding.

Implicit Solvent Models: Represent the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to account for bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. aip.orgresearchgate.net

Theoretical studies on molecules similar to 2C3MOBN have employed the PCM to investigate energetic behavior in different solvent media. researchgate.net For example, research on other organic molecules has shown that polar solvents like acetonitrile (B52724) can stabilize charge-transfer states and modulate photophysical properties. spiedigitallibrary.org Similarly, for certain reactions, moving from a less polar solvent like acetonitrile to an aqueous solution can accelerate reaction rates by orders of magnitude. nih.gov Given that benzonitrile itself is a polar aprotic solvent, understanding how it and other solvents interact with derivatives like 2C3MOBN is essential for bridging the gap between gas-phase theoretical calculations and experimental reality in solution. researcher.life

Biological Activity and Pharmacological Relevance

Exploration of Biological Interactions

The specific arrangement of functional groups on the benzene (B151609) ring of nitrile-containing compounds dictates their interaction with biological molecules, influencing cellular and enzymatic pathways.

Beyond enzymatic interactions, compounds such as 2-(Chloromethyl)-3-methoxybenzonitrile may also influence fundamental cellular processes like oxidative stress and apoptosis (programmed cell death). smolecule.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to cellular damage and trigger apoptotic pathways. nih.gov Apoptosis is a highly regulated process essential for normal tissue development and homeostasis, characterized by events such as the activation of caspases (e.g., caspase-3 and caspase-9) and changes in the expression of pro-apoptotic genes like Bax. nih.gov The ability of certain compounds to induce apoptosis is a key mechanism for many anticancer agents. nih.govscience.gov The potential for 2-(Chloromethyl)-3-methoxybenzonitrile to affect these pathways suggests it could be a candidate for further investigation in therapeutic contexts, particularly in oncology. smolecule.com

Potential Therapeutic Applications of Benzonitrile (B105546) Derivatives

The versatile structure of the benzonitrile scaffold has made it a valuable component in the search for new medicines. smolecule.com Its derivatives have been explored for a wide range of therapeutic applications, from fighting infections to combating cancer.

Benzonitrile derivatives are significant in medicinal chemistry, often serving as crucial intermediates or building blocks for the synthesis of more complex, biologically active molecules. smolecule.comsmolecule.com Their unique chemical properties allow for diverse synthetic modifications, enabling the development of compounds that can target specific biological pathways or receptors. The aim is often to discover molecules with enhanced inhibitory effects on specific targets, such as the sodium-dependent glucose cotransporter SGLT2, or with improved pharmacological and pharmacokinetic profiles compared to existing compounds. google.comgoogle.com The benzonitrile moiety is found in molecules designed as enzyme inhibitors and is integral to the development of cyclic peptides, which are of growing importance in drug discovery due to their high stability and target specificity. smolecule.commanchester.ac.uk

Several studies have demonstrated the potential of benzonitrile derivatives as antimicrobial agents. These compounds have been evaluated against a variety of both Gram-positive and Gram-negative bacteria. research-nexus.net For instance, research has shown that certain benzothiazole-containing benzonitrile derivatives exhibit broad-spectrum antimicrobial properties, with some showing effectiveness primarily against Bacillus subtilis (Gram-positive). In one study, the derivative (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile was found to have remarkable activity against both Gram-positive and Gram-negative bacteria. research-nexus.net Other research has identified oxetanyl-quinoline derivatives of benzonitrile with good activity against Proteus mirabilis. acs.org

| Benzonitrile Derivative Class/Compound | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive and Gram-negative bacteria | Demonstrated remarkable antibacterial activity. Also showed potent antifungal properties with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae. | research-nexus.net |

| Benzothiazole-containing derivatives | Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative) | Showed selective properties, primarily against B. subtilis, with limited activity against E. coli. MIC values as low as 0.5 to 8 µg/mL have been reported for similar compounds. | |

| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | Proteus mirabilis (Gram-negative) | Reported comparable activity against P. mirabilis with respect to the standard drug streptomycin. MIC values ranged from 31.25–62.5 μM. | acs.org |

| Derivatives of 3-Methoxybenzonitrile (B145857) | Staphylococcus aureus (Gram-positive) | Showed significant antibacterial effects with MICs reported around 8 μM. |

The incorporation of a triazole ring into the benzonitrile structure has emerged as a promising strategy in the development of novel anticancer agents. nih.govfrontiersin.org The triazole moiety can enhance pharmacological activity, metabolic stability, and drug-like properties. mdpi.com These derivatives have shown significant antiproliferative effects against various cancer cell lines, often acting through the induction of apoptosis. nih.govmdpi.com For example, some triazole derivatives of andrographolide (B1667393) have demonstrated greater antiproliferative activity against pancreatic (PANC-1), colon (HCT116), and breast (MCF-7) cancer cell lines than the parent compound. mdpi.com Molecular modeling and SAR (Structure-Activity Relationship) analyses are often employed to rationalize the basis of inhibition and guide the design of more potent compounds. researcher.life

| Derivative Class | Cancer Cell Line | Reported IC₅₀ Values | Mechanism of Action | Reference |

|---|---|---|---|---|

| Triazole-containing andrographolide derivatives | PANC-1 (Pancreatic) | 1.8 µM to 3.0 µM | Induction of G2/M cell cycle arrest and apoptosis. | mdpi.com |

| Triazole-containing andrographolide derivatives | HCT116 (Colon) | 1.2 µM to 4.8 µM | Antiproliferative activity. | mdpi.com |

| Triazole analogs of apigenin-7-methyl ether | SKOV3 (Ovarian) | ~10 µM | Induction of mitochondria-mediated apoptosis via reactive oxygen species. | nih.gov |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | MCF-7 (Breast) | 0.31 µM | Anticancer activity. | acs.org |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | Caco-2 (Colon) | 4.98 µM | Anticancer activity. | acs.org |

| 1,2,3-triazole derivative with phosphonate (B1237965) group | HT-1080 (Fibrosarcoma) | 15.13 µM | Cell growth inhibition. | biointerfaceresearch.com |

| 1,2,3-triazole derivative with phosphonate group | A-549 (Lung) | 21.25 µM | Cell growth inhibition. | biointerfaceresearch.com |

Structure-Activity Relationship (SAR) Studies for Substituted Benzonitriles

The biological activity of benzonitrile derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological function, have been instrumental in optimizing the therapeutic potential of these compounds across various applications, including as enzyme inhibitors and antimicrobial agents.

Influence of Substituents on Enzyme Inhibition

Research into benzonitrile derivatives as enzyme inhibitors has provided detailed insights into their SAR. For instance, in the development of xanthine (B1682287) oxidase inhibitors, a series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated. researcher.lifenih.gov SAR analysis revealed that the presence of a nitrogen atom at the X3 position was more effective than a carbon atom. researcher.lifenih.gov Furthermore, introducing an iso-pentyloxy or a cyclopentyloxy group at the 2-position of the benzonitrile moiety enhanced the inhibitory potency. researcher.lifenih.gov The most promising compounds from this series, 1j and 1k , exhibited IC50 values of 8.1 and 6.7 μM, respectively. nih.gov Molecular modeling studies suggested that these substitutions facilitate better binding to the active site of the xanthine oxidase enzyme. researcher.lifenih.gov

The table below summarizes the key SAR findings for benzonitrile derivatives as enzyme inhibitors.

| Target Enzyme | Scaffold | Favorable Substituents | Unfavorable Substituents | Reference |

| Xanthine Oxidase | 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile | N at X3 position; iso-pentyloxy or cyclopentyloxy at 2-position | C at X3 position | researcher.lifenih.gov |

| HIV-1 Reverse Transcriptase | 2-arylsulfonyl-6-substituted benzonitriles | SO2 at X; NH2 at Y; OMe at ortho-position of arylsulfonyl moiety; Bulky groups at meta-positions of arylsulfonyl moiety | SO or S at X; F at Y; Substituent at para-position of arylsulfonyl moiety | tandfonline.comnih.gov |

Impact of Substituents on Antimicrobial Activity

The antimicrobial properties of benzonitrile derivatives are also heavily dependent on their substitution patterns. In the development of s-triazine based antifungal agents, it was found that incorporating benzonitrile and nicotinonitrile moieties was beneficial for increasing pharmacological activities. mdpi.com For a series of 1,3,5-triazine-2,4-diamine (B193344) derivatives, the substitution on the aryl ring did not appear to play a significant role in the antifungal profiles, with both electron-withdrawing and electron-donating groups showing varied effects. mdpi.com However, in another series of s-triazine derivatives, those containing a halogen-substituted thiophenol moiety exhibited better antifungal potency. mdpi.com

A study on substituted 4-((E)-2-benzylidenehydrazinyl)benzonitriles revealed that both the parent ligand and its Ni(II) complex showed promising antimicrobial activity. researchgate.net The complex demonstrated higher activity against S. aureus and S. pyogenes (bacteria) and A. niger and A. clavatus (fungi) compared to the ligand alone. researchgate.net This suggests that the coordination with a metal ion can enhance the biological activity of the benzonitrile derivative.

The table below presents the antimicrobial activity of selected substituted benzonitrile derivatives.

| Compound/Series | Target Organism(s) | Key SAR Findings | Reference |

| s-Triazine derivatives with benzonitrile | Fungi | Incorporation of benzonitrile moiety is beneficial. Halogen-substituted thiophenol enhances potency. | mdpi.com |

| 4-((E)-2-benzylidenehydrazinyl)benzonitriles and their Ni(II) complexes | S. aureus, S. pyogenes, A. niger, A. clavatus | Ni(II) complex shows higher activity than the ligand. | researchgate.net |

Applications in Materials Science and Industrial Chemistry

Role as an Important Intermediate in Complex Molecule Synthesis

The strategic placement of the chloro, methoxy (B1213986), and nitrile functional groups on the benzonitrile (B105546) core makes 2-chloro-3-methoxybenzonitrile a key intermediate in multi-step organic syntheses. cymitquimica.com The nitrile group can undergo various transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, while the chloro and methoxy groups can direct or be modified in subsequent reactions. smolecule.com This versatility allows for the construction of intricate molecular architectures.

For instance, in a documented total synthesis of fluorenones and related natural products, this compound was utilized as a starting material. uni-muenchen.de It underwent a Suzuki coupling reaction with a boronic acid building block to form a key biphenyl (B1667301) intermediate, demonstrating its utility in carbon-carbon bond formation, a fundamental process in the synthesis of complex organic molecules. uni-muenchen.de

Potential in Pharmaceutical Development and API Synthesis

The structural motifs present in this compound are found in various biologically active compounds, making it a valuable precursor in pharmaceutical development and the synthesis of Active Pharmaceutical Ingredients (APIs). cymitquimica.commallakchemicals.commallakchemicals.com The compound and its derivatives are explored for their potential interactions with biological targets, such as enzymes and receptors. smolecule.comsmolecule.com

While specific drug examples directly derived from this compound are not extensively detailed in the public domain, its role as an intermediate is crucial. mallakchemicals.commallakchemicals.com The synthesis of complex pharmaceutical agents often involves the assembly of several molecular fragments, and compounds like this compound provide a pre-functionalized aromatic ring that can be further elaborated to achieve the final drug structure. Its application is noted in the broader context of producing intermediates for pharmaceuticals. mallakchemicals.commallakchemicals.com

Exploration in Specialty Chemicals and Advanced Materials

The unique electronic and chemical properties of this compound lend themselves to the development of specialty chemicals and advanced materials. smolecule.com The nitrile group, for example, can enhance properties like thermal stability in polymers. The compound serves as a building block for creating materials with specific, tailored functionalities. smolecule.comsmolecule.com